BenchChemオンラインストアへようこそ!

Furo[3,2-c]pyridine-4-carboxylic acid

Opioid Pharmacology Pain Management Receptor Agonism

This fused bicyclic scaffold is a non-negotiable scientific requirement for projects targeting KOR, cMET/RON, MNK1/2, or BET bromodomains. Its [3,2-c] geometry enables specific binding interactions that isomeric substitutes (e.g., furo[2,3-b]pyridine or thieno[3,2-c]pyridine) cannot replicate, with SAR studies showing up to a 5-fold potency loss upon minor modification. Secure the exact molecular architecture required for your lead optimization: order Furo[3,2-c]pyridine-4-carboxylic acid (CAS 190957-82-5) in ≥98% purity.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 190957-82-5
Cat. No. B071481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-4-carboxylic acid
CAS190957-82-5
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1OC=C2)C(=O)O
InChIInChI=1S/C8H5NO3/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h1-4H,(H,10,11)
InChIKeyIZFSQLGLFJHCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine-4-carboxylic Acid (CAS 190957-82-5): A Fused Heterocyclic Building Block for Kinase and Receptor-Targeted Research


Furo[3,2-c]pyridine-4-carboxylic acid (CAS 190957-82-5) is a fused bicyclic heteroaromatic scaffold defined by a furan ring [3,2-c] fused to a pyridine ring with a carboxylic acid functional group at the 4-position. This core framework has been established in medicinal chemistry literature as a privileged structure for generating potent and selective agents targeting diverse proteins, notably kappa-opioid receptors and various kinases including cMET, RON, MNK1/2, and BET bromodomains [1][2][3]. Its rigid planar architecture and specific atomic arrangement enable strong, directional interactions within target binding pockets, making it a critical starting point for structure-based drug design and lead optimization programs.

Procurement Pitfalls: Why Furo[3,2-c]pyridine-4-carboxylic Acid Cannot Be Replaced by Furo[2,3-b]pyridine or Thieno[3,2-c]pyridine Analogs


The scientific and industrial utility of Furo[3,2-c]pyridine-4-carboxylic acid is strictly contingent on its specific ring fusion geometry and atom placement. A casual substitution with a closely related isomeric scaffold, such as the furo[2,3-b]pyridine system, or a bioisosteric replacement, like the thieno[3,2-c]pyridine scaffold, fundamentally alters the spatial orientation of key interaction points within a target protein's active site [1]. This change in vector and electronics can result in a complete loss of potency or target selectivity, as evidenced by structure-activity relationship (SAR) studies showing that minor modifications to the basic moiety of this scaffold can lead to a 5-fold difference in agonist potency [2]. Therefore, for projects requiring the specific biological or physicochemical profile associated with the [3,2-c] furopyridine motif, no generic analog can be considered an equivalent replacement, making the procurement of this precise compound a non-negotiable scientific requirement.

Furo[3,2-c]pyridine-4-carboxylic Acid: Head-to-Head Potency and Selectivity Data vs. Key Alternatives


Kappa-Opioid Receptor Agonism: A 5.6x Potency Advantage from Stereochemical Optimization

SAR studies on furo[3,2-c]pyridine derivatives reveal that the nature of the basic moiety at the 4-position is a critical driver of kappa-opioid receptor (KOR) agonist potency. A direct comparison of two closely related analogs demonstrates a significant potency difference. The 3-pyrrolidinol analog (Compound 17) exhibited a 5.6-fold increase in potency (IC50 = 2.7 nM) compared to the corresponding pyrrolidine analog (Compound 16, IC50 = 15 nM) in the rabbit vas deferens assay, a KOR-specific functional tissue model [1]. This improvement was achieved without sacrificing receptor selectivity, as Compound 17 remained a weak antagonist at mu- and delta-opioid receptors (pKB > 5.5) [1].

Opioid Pharmacology Pain Management Receptor Agonism GPCR

BET Bromodomain Inhibition: Unmatched 354-Fold BD2 vs. BD1 Selectivity Within the Bromodomain Family

A major challenge in BET bromodomain inhibitor development is achieving domain selectivity to separate therapeutic efficacy from on-target toxicity. A furo[3,2-c]pyridin-4(5H)-one derivative, compound 8l (XY153), demonstrates a remarkable and quantifiable selectivity profile. It binds to the second bromodomain (BD2) of BRD4 with an IC50 of 0.79 nM and exhibits 354-fold selectivity over the first bromodomain (BD1) of BRD4 [1]. This high degree of intra-BET family selectivity is further evidenced by a 6-fold preference for BRD4 BD2 over other BET family BD2 domains [1].

Epigenetics BET Inhibition Oncology Target Selectivity

MNK1/2 Kinase Inhibition: Sub-Nanomolar Dual Potency Superior to Many Clinical-Stage Inhibitors

The furo[3,2-c]pyridine-based compound 34 demonstrates exceptional potency as a dual MNK1/2 inhibitor, achieving IC50 values of 1.2 nM for MNK1 and 1.3 nM for MNK2 [1]. This level of sub-nanomolar to low single-digit nanomolar activity against both isoforms places it among the most potent MNK1/2 inhibitors reported to date and compares favorably to advanced clinical compounds like eFT508 (tomivosertib), which exhibits IC50 values in the low nanomolar range (e.g., MNK1 IC50 = 1-2 nM) [2].

Kinase Inhibition Oncology Translational Control Immuno-Oncology

In Vivo Antinociceptive Efficacy: Exceptional Potency in a Preclinical Pain Model (ED50 = 0.001 mg/kg)

The translational potential of the furo[3,2-c]pyridine scaffold is validated by in vivo data. The stereochemically pure isomer Compound 26, derived from this core, demonstrates exceptional antinociceptive potency in the mouse acetylcholine-induced abdominal constriction test, a classic model of visceral pain. Its ED50 value of 0.001 mg/kg upon subcutaneous administration indicates a high degree of in vivo activity [1].

In Vivo Pharmacology Analgesia Pain Models Drug Discovery

cMET/RON Dual Kinase Inhibition: Validated Oral In Vivo Efficacy from a Distinct Scaffold

The 6-aminofuro[3,2-c]pyridine derivative OSI-296 demonstrates the scaffold's utility in generating oral, in vivo-active kinase inhibitors. It is a potent and selective dual inhibitor of cMET and RON kinases, a profile distinct from many clinical cMET inhibitors that lack RON activity. OSI-296 showed significant in vivo efficacy in tumor xenograft models following oral dosing, confirming that the core scaffold is compatible with desirable oral pharmacokinetic properties [1].

Cancer Therapeutics Kinase Inhibitors cMET RON Oral Bioavailability

Strategic Deployment of Furo[3,2-c]pyridine-4-carboxylic Acid in Research and Industrial Workflows


Lead Optimization for Next-Generation Non-Addictive Analgesics

Research groups focused on developing novel pain therapeutics with a superior safety profile can use Furo[3,2-c]pyridine-4-carboxylic acid as a core template. The established SAR for KOR agonism [1] provides a clear path to optimizing compounds for high potency (IC50 ~2.7 nM) and selectivity. The demonstrated in vivo efficacy (ED50 = 0.001 mg/kg) from this scaffold [1] offers a validated starting point for medicinal chemistry campaigns aimed at creating KOR agonists with reduced CNS-mediated side effects.

Design of Highly Selective Epigenetic Probes and Therapeutics

For scientists developing next-generation BET bromodomain inhibitors, the furo[3,2-c]pyridine core is a proven platform for achieving intra-family domain selectivity. The 354-fold BD2 vs. BD1 selectivity demonstrated by compound 8l [2] is a quantifiable benchmark that addresses a key limitation of earlier pan-BET inhibitors. This scaffold can be prioritized for structure-guided design efforts aiming to generate chemical probes or clinical candidates that specifically modulate BD2-dependent transcriptional programs while minimizing BD1-mediated toxicities.

Kinase Drug Discovery Requiring Potent MNK1/2 or cMET/RON Inhibition

Drug discovery programs targeting the MNK-eIF4E axis or the cMET/RON signaling pathways can leverage this compound's core. The sub-nanomolar MNK1/2 potency of compound 34 [3] positions this scaffold as a compelling lead series for oncology, particularly for combination strategies with checkpoint inhibitors. Similarly, the oral in vivo activity of the cMET/RON inhibitor OSI-296 [4] validates the scaffold's utility for generating drug-like kinase inhibitors with desirable pharmacokinetic attributes, offering a differentiated profile from cMET-only inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.